molecular formula C14H12N2S B6261925 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile CAS No. 1346534-76-6

5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile

Cat. No. B6261925
CAS RN: 1346534-76-6
M. Wt: 240.3
InChI Key:
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Description

5-(Benzylsulfanyl)-2-methylpyridine-3-carbonitrile (5-BSMPC) is a synthetic organic compound with a variety of applications in scientific research. It belongs to the class of heterocyclic compounds, which are characterized by their ring-shaped structure. 5-BSMPC has been studied for its biochemical and physiological effects, as well as its synthesis methods and applications in the laboratory.

Scientific Research Applications

5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile has been used in a variety of scientific research applications, including drug development, organic synthesis, and environmental studies. It has been used as a starting material for the synthesis of a number of pharmaceutical compounds, including anti-cancer drugs and antifungal agents. It has also been used in organic synthesis to synthesize a variety of organic compounds, including amino acids, peptides, and nucleosides. In environmental studies, it has been used as a model compound to study the biodegradation of organic compounds.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and fatty acids. It has also been shown to have anti-inflammatory and anti-tumor effects. In addition, it has been shown to have anti-microbial and anti-viral properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is not suitable for use in clinical trials due to its toxicity.

Future Directions

There are a number of potential future directions for 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile research. These include the development of more effective synthesis methods, the development of more efficient drug delivery systems, and the exploration of its potential as an anti-cancer drug. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its mechanism of action could lead to the development of new therapeutic strategies.

Synthesis Methods

5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Stille reaction involves the coupling of an organostannane with an organohalide. The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile involves the reaction of 2-methyl-3-pyridinecarbonitrile with benzyl mercaptan in the presence of a suitable catalyst.", "Starting Materials": [ "2-methyl-3-pyridinecarbonitrile", "benzyl mercaptan", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-pyridinecarbonitrile in a suitable solvent.", "Step 2: Add benzyl mercaptan to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1346534-76-6

Product Name

5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile

Molecular Formula

C14H12N2S

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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